

Fmoc-Pro-OPfp chemical properties and structure

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Compound of Interest

Compound Name: *Fmoc-Pro-OPfp*

Cat. No.: *B557285*

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An In-depth Technical Guide to **Fmoc-Pro-OPfp**: Chemical Properties and Structure

Introduction

N- α -(9-Fluorenylmethoxycarbonyl)-L-proline pentafluorophenyl ester, commonly abbreviated as **Fmoc-Pro-OPfp**, is a key reagent in the field of peptide chemistry. As a pre-activated amino acid derivative, it plays a crucial role in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and proteins. The Fmoc protecting group on the α -amino function provides temporary protection, which can be selectively removed under mild basic conditions, while the pentafluorophenyl (Pfp) ester is a highly reactive leaving group that facilitates efficient amide bond formation. This combination makes **Fmoc-Pro-OPfp** a valuable building block for the incorporation of proline residues into peptide chains, a process that can be challenging due to the unique cyclic structure of proline.

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of **Fmoc-Pro-OPfp**, intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Properties

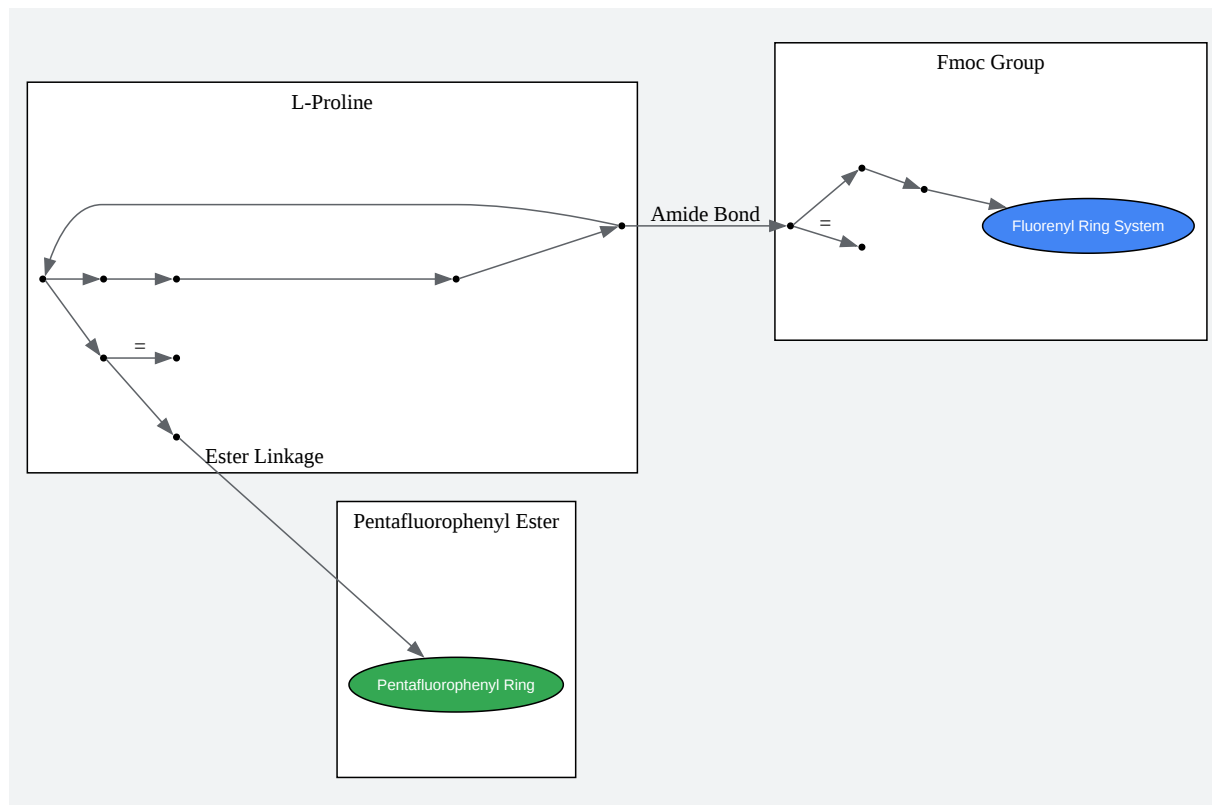
The physical and chemical properties of **Fmoc-Pro-OPfp** are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

Property	Value	References
Molecular Formula	C26H18F5NO4	[1][2][3][4]
Molecular Weight	503.42 g/mol	[1][2][5]
Appearance	White to off-white powder	[5][6]
Melting Point	127-129 °C	[1]
120-130 °C	[5]	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[7]
Storage Temperature	2-8°C or 15-25°C	[1][2][5]
CAS Number	86060-90-4	[1][2][3]

Chemical Structure

Fmoc-Pro-OPfp consists of three main components: the L-proline amino acid, the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, and the C-terminal pentafluorophenyl (OPfp) activating group.

- IUPAC Name: (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid pentafluorophenyl ester
- Synonyms: N-(9-Fluorenylmethoxycarbonyl)-L-proline pentafluorophenyl ester, Fmoc-L-proline pentafluorophenyl ester[2][8]
- SMILES: FC1=C(F)C(F)=C(OC(=O)[C@@H]2CCCCN2C(=O)OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)C(F)=C1F[1]
- InChI: 1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1[2][5]
- InChI Key: CQBLOHXXKGUNWRV-SFHVURJKSA-N[2][5]



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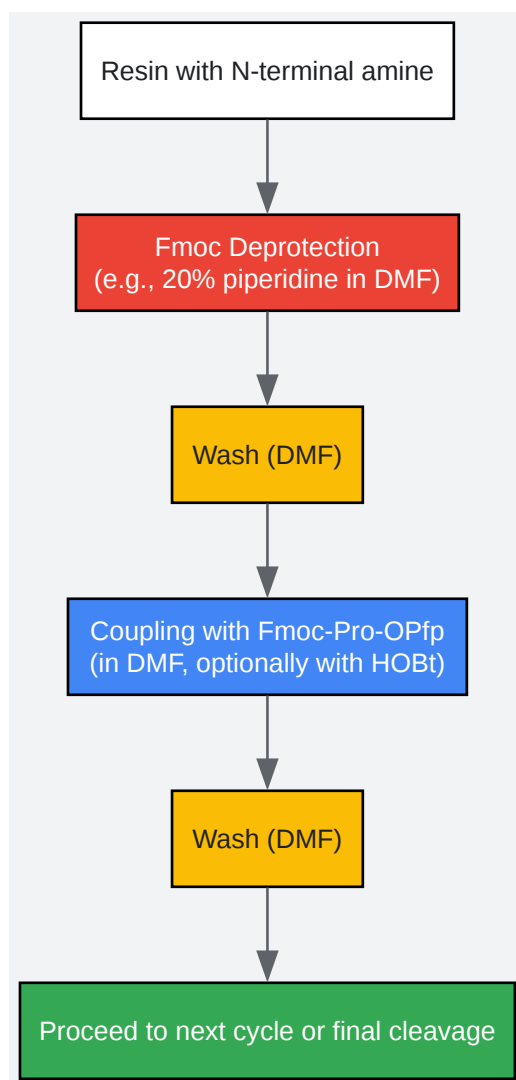
Caption: Chemical structure of **Fmoc-Pro-OPfp**.

Experimental Protocols

Fmoc-Pro-OPfp is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The pentafluorophenyl ester is a highly reactive activating group, which allows for rapid and efficient amide bond formation with minimal racemization.[9]

General Protocol for Fmoc-SPPS using Fmoc-Pro-OPfp

The following is a generalized workflow for the incorporation of a proline residue using **Fmoc-Pro-OPfp** in a manual SPPS setting.



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Caption: Fmoc-SPPS cycle with **Fmoc-Pro-OPfp**.

Detailed Methodologies

1. Fmoc Group Deprotection:

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step to allow for the subsequent coupling reaction.

- Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[\[10\]](#)
- Procedure:

- Suspend the peptide-resin in the deprotection reagent (approximately 10 mL per gram of resin).[10]
- Agitate the mixture at room temperature for 2-5 minutes.[10]
- Filter the resin.[10]
- Repeat the treatment with the deprotection reagent for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[10]
- Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.[10]

2. Coupling of **Fmoc-Pro-OPfp**:

Fmoc-amino acid OPfp esters are pre-activated and do not require additional coupling reagents for amide bond formation.[11]

- Reagents:
 - **Fmoc-Pro-OPfp** (3 equivalents based on resin substitution)[11]
 - N,N-dimethylformamide (DMF)
 - Optional: 1-Hydroxybenzotriazole (HOBt) (1 equivalent based on resin substitution) to accelerate the reaction.[9][11]
- Procedure:
 - Suspend the deprotected peptide-resin in DMF.[11]
 - Add a solution of **Fmoc-Pro-OPfp** in DMF to the resin. If using, add HOBt to the reaction mixture.[11]
 - Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, and completion can be monitored using a colorimetric test such as the Kaiser test.[11]

- Once the coupling is complete, filter the resin.
- Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[\[11\]](#)

3. Final Cleavage and Deprotection:

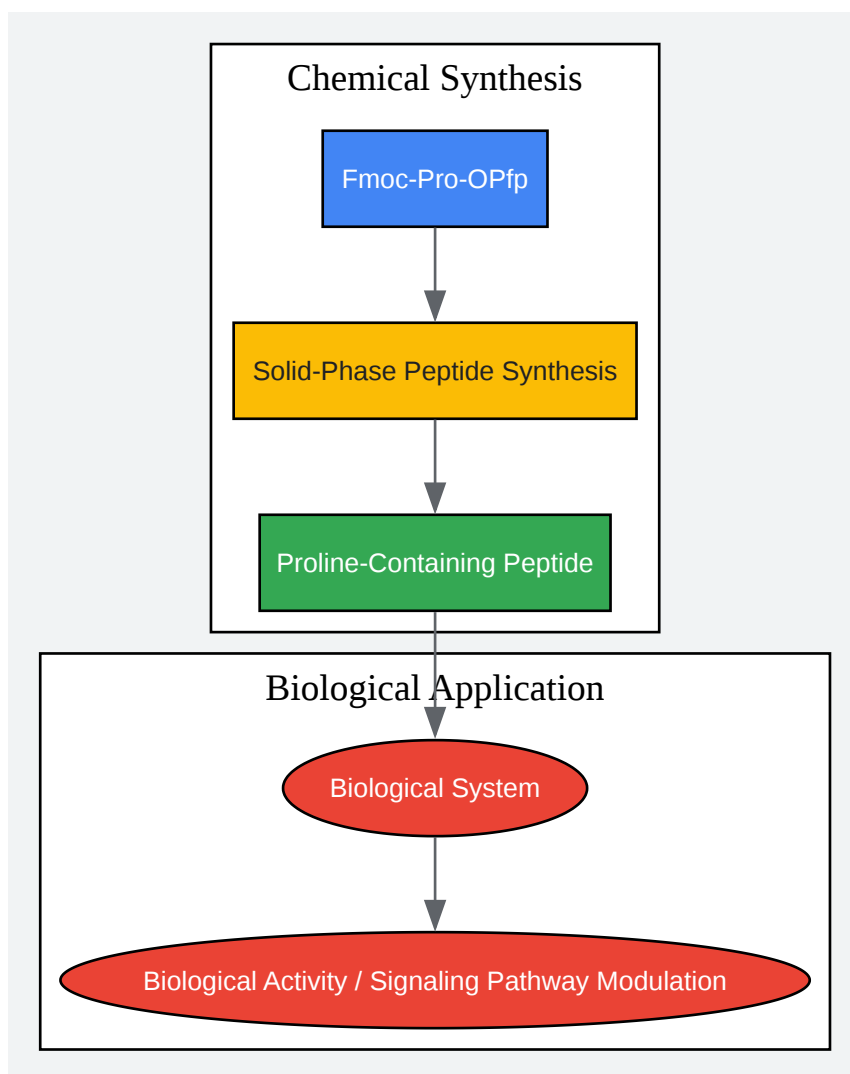
After the complete peptide sequence has been assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed.

- Reagent: A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The composition may vary depending on the amino acid composition of the peptide.[\[12\]](#)
- Procedure:
 - Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.[\[9\]](#)
 - Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[\[9\]](#)
[\[12\]](#)
 - Filter the resin and collect the filtrate containing the cleaved peptide.[\[9\]](#)
 - Precipitate the crude peptide by adding cold diethyl ether.[\[9\]](#)
 - Centrifuge the mixture to pellet the peptide and decant the ether.[\[9\]](#)
 - Wash the peptide pellet with cold diethyl ether to remove scavengers and organic-soluble impurities.[\[9\]](#)
 - Dry the crude peptide under vacuum.[\[9\]](#)

Signaling Pathways and Biological Relevance

Fmoc-Pro-OPfp itself is a synthetic building block and does not have direct biological activity or involvement in signaling pathways. However, the proline-containing peptides synthesized using this reagent can have significant biological roles. Proline residues are critical for the

structure and function of many peptides and proteins, often inducing turns in the peptide backbone and participating in protein-protein interactions.



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Caption: Role of **Fmoc-Pro-OPfp** in peptide synthesis.

Conclusion

Fmoc-Pro-OPfp is a highly efficient and widely used reagent for the incorporation of proline residues in solid-phase peptide synthesis. Its pre-activated nature simplifies the coupling step and minimizes side reactions. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for the successful synthesis of complex proline-containing peptides for research, therapeutic, and diagnostic applications.

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